Product packaging for (+)-Normetazocine(Cat. No.:CAS No. 16670-83-0)

(+)-Normetazocine

Cat. No.: B3067048
CAS No.: 16670-83-0
M. Wt: 217.31 g/mol
InChI Key: DXESFJJJWBHLJX-IIMNLJJBSA-N

Description

Historical Trajectories in Benzomorphan (B1203429) Research and Sigma Receptor Discovery

The journey of sigma receptor research is intrinsically linked to the study of benzomorphans. Initially, in 1976, sigma receptors were proposed as a subtype of opioid receptors, based on the psychotomimetic effects observed with compounds like N-allylnormetazocine (SKF-10,047) painphysicianjournal.comfrontiersin.orgtandfonline.compnas.orgmdpi.comwikipedia.orgresearchgate.net. These effects were noted to be distinct from those mediated by classical opioid receptors (mu, kappa, and delta) and were not consistently reversed by opioid antagonists like naloxone (B1662785) mdpi.comwikipedia.orgtaylorandfrancis.comguidetopharmacology.orgbioscientifica.com. This lack of antagonism by classical opioid blockers, coupled with the unique behavioral profiles, suggested that sigma receptors were a separate class of receptors, unrelated to the opioid family frontiersin.orgpnas.orgwikipedia.orgtaylorandfrancis.comguidetopharmacology.orgbioscientifica.comacs.orgwikidoc.org. The benzomorphan class, including compounds like normetazocine, played a foundational role in this reclassification due to their differential binding affinities and stereospecific interactions with these newly identified sites tandfonline.compnas.orgtaylorandfrancis.com.

The Significance of Normetazocine Enantiomers in Receptor Binding Paradigms

The pharmacological activity of normetazocine is highly dependent on its stereochemistry. Research has demonstrated that the enantiomers of normetazocine exhibit distinct affinities and selectivities for sigma receptors and other targets. Specifically, (+)-normetazocine and its derivatives have shown a notable affinity for sigma receptors, often with greater selectivity compared to their levo-rotatory counterparts taylorandfrancis.comresearchgate.netmdpi.comnih.govrsc.orgsigmaaldrich.comscispace.com. For instance, this compound itself has been reported to possess a significant affinity for the PCP receptor (Ki = 30 nM) researchgate.net. Furthermore, the (+)-enantiomers of benzomorphans, including normetazocine derivatives, generally display higher affinity for sigma-1 receptors compared to sigma-2 receptors, whereas (-)-benzomorphans show lower affinity for both subtypes tandfonline.comtaylorandfrancis.com. This enantioselectivity has been crucial in developing selective ligands and in elucidating the precise binding requirements of sigma receptor subtypes researchgate.netmdpi.comrsc.orgsigmaaldrich.comscispace.com. The study of these enantiomeric differences has been instrumental in establishing sigma receptors as unique entities with distinct pharmacological profiles from opioid receptors tandfonline.comtaylorandfrancis.comguidetopharmacology.orgresearchgate.net.

Conceptual Evolution of Sigma Receptors: From Opioid Subtypes to Unique Chaperone Proteins

The understanding of sigma receptors has undergone a significant conceptual evolution. Initially misclassified as opioid receptor subtypes due to the effects of benzomorphans like SKF-10,047 painphysicianjournal.comfrontiersin.orgtandfonline.compnas.orgmdpi.comwikipedia.orgresearchgate.net, subsequent research revealed their distinct nature. Key milestones included the demonstration that opioid antagonists like naloxone did not affect sigma receptor activity mdpi.comwikipedia.orgtaylorandfrancis.comguidetopharmacology.orgbioscientifica.com. Further advancements came with the cloning of the sigma-1 receptor in the mid-1990s, which showed no structural homology to opioid receptors but rather to fungal proteins involved in sterol synthesis frontiersin.orgpnas.orgwikipedia.orgwikipedia.orgnih.gov.

More recently, sigma-1 receptors (S1R) have been identified as unique, ligand-regulated molecular chaperones residing primarily in the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM) wikipedia.orgbioscientifica.comnih.govscirp.orgfrontiersin.orgplos.orgresearchgate.netnih.gov. In this role, S1Rs modulate calcium signaling, cellular bioenergetics, and stress responses, interacting with various proteins and ion channels nih.govscirp.orgfrontiersin.orgplos.orgresearchgate.netugr.es. This chaperone function explains their involvement in a wide array of cellular processes and their potential as therapeutic targets for diverse conditions, including neurodegenerative diseases, cancer, and psychiatric disorders frontiersin.orgpnas.orgresearchgate.netrsc.orgnih.govnih.govscirp.orgnih.govugr.esfrontiersin.orgfrontiersin.org. The conceptual shift from opioid-related entities to intracellular chaperone proteins represents a major paradigm in modern neuroscience and chemical biology frontiersin.orgpnas.orgwikipedia.orgbioscientifica.comwikipedia.orgnih.govnih.govscirp.orgfrontiersin.orgresearchgate.netnih.govugr.es.

Data Tables

Table 1: Representative Binding Affinities of Normetazocine and Related Benzomorphans at Sigma Receptors

CompoundReceptor TargetKi Value (nM)Selectivity Ratio (vs. other targets)Reference
This compoundPCP receptor30N/A researchgate.net
(+)-N-Benzyl-N-normetazocineSigma site0.67>14,000 (vs. PCP), >2400 (vs. mu opioid) researchgate.netnih.gov
(+)-N-normetazocineSigma site30N/A researchgate.net
(+)-cis-N-benzyl-N-normetazocineSigma 1 receptor0.67N/A nih.gov
(+)-2R/S-LP2Sigma 1 receptor27.5 ± 8.1High selectivity over σ2R and opioid receptors rsc.org
(-)-2R/S-LP2Sigma 1 receptor112.72-182.81Multitarget opioid/σ1R profile mdpi.comnih.gov

Note: Ki values represent inhibitory constants, indicating the concentration of the compound required to inhibit 50% of the specific binding of a radioligand to the receptor. Lower Ki values indicate higher affinity.

Table 2: Historical Classification and Current Understanding of Sigma Receptors

FeatureInitial Classification (1970s-1980s)Current Understanding (Post-1990s)
Opioid Relationship Considered a subtype of opioid receptorDistinct, non-opioid protein family
Structural Basis UnknownSigma-1: ER chaperone; Sigma-2: TMEM97
Ligand Binding Benzomorphans, opioid-likeDiverse ligands (neurosteroids, psychotropics, etc.)
Mechanism of Action Implied G-protein coupled receptorLigand-regulated molecular chaperone (S1R); Intracellular functions (S2R)
Key Discovery Milestones Psychotomimetic effects of benzomorphans (SKF-10,047) painphysicianjournal.comtandfonline.commdpi.comresearchgate.netCloning of S1R frontiersin.orgpnas.orgwikipedia.orgwikipedia.orgnih.gov; Identification of S2R molecular identity frontiersin.org; Recognition of S1R chaperone function wikipedia.orgnih.govscirp.orgfrontiersin.orgresearchgate.netnih.gov

Compound List:

this compound

N-allylnormetazocine (SKF-10,047)

Ketocyclazocine

Morphine

(+)-N-Benzyl-N-normetazocine

(+)-N-(dimethylallyl)-N-normetazocine

(+)-Pentazocine

(+)-Metazocine

(+)-SKF-10,047

(-)-cis-N-Normetazocine

(+)-cis-N-Normetazocine

(+)-2R/S-LP2

(-)-2R/S-LP2

(-)-2R-LP2

(-)-2S-LP2

(+)-2R-LP2

(+)-2S-LP2

Di-O-tolyl guanidine (B92328) (DTG)

Haloperidol (B65202)

Phenytoin

(+)-3-PPP

(+)-[C-11]-cis-N-benzyl-normetazocine ([C-11]-(+)-NBnNM)

DuP 734

Ifenprodil

Spiperone

1-[1-(2-thienyl)cyclohexyl] piperidine (B6355638) (TCP)

Cocaine

Methamphetamine

Dextromethorphan

Imipramine

Fluvoxamine

Sertraline

Pimozide

Chlorpromazine

Sulpiride

Clozapine

BMY 14802

Rimcazole

E52862

CM-304

AZ-66

PRE-084

4-PPBP (4-phenyl-1-(4-phenylbutyl) piperidine)

SA 4503 (cutamesine)

Dimethyltryptamine

Siramesine

TMEM97

ERG2

Nociceptin

N-normetazocine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO B3067048 (+)-Normetazocine CAS No. 16670-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,9S,13S)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-9-13-7-10-3-4-11(16)8-12(10)14(9,2)5-6-15-13/h3-4,8-9,13,15-16H,5-7H2,1-2H3/t9-,13+,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXESFJJJWBHLJX-IIMNLJJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2)C)C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453044
Record name (+)-Normetazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25144-78-9, 16670-83-0
Record name rel-(2R,6R,11R)-1,2,3,4,5,6-Hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25144-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Normetazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2α,6α,11R*)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for + Normetazocine and Its Derivatives

Stereoselective Synthesis and Resolution of (±)-cis-N-Normetazocine Scaffolds

Chiral compounds synthesized from achiral starting materials typically yield racemic mixtures, which are equimolar combinations of enantiomers. Since enantiomers possess identical physical properties (e.g., solubility, melting point), their separation requires specialized techniques. The resolution of racemic cis-N-normetazocine is a crucial initial step to isolate the desired enantiomer, often the (−)-form, for further derivatization mdpi.comwikipedia.orgspcmc.ac.inlibretexts.orgpressbooks.pub.

Common methods for resolving racemic mixtures include:

Diastereomeric Salt Formation: This classical approach involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent. For a racemic base like normetazocine, a chiral acid (e.g., tartaric acid derivatives, camphor (B46023) sulfonic acid) is used to form diastereomeric salts. These salts, being diastereomers, exhibit different physical properties, such as solubility, allowing for their separation via fractional crystallization wikipedia.orgspcmc.ac.inlibretexts.orgpressbooks.pub. Following separation, the pure enantiomer of normetazocine is regenerated by cleaving the salt, typically through acid-base treatment wikipedia.orgpressbooks.pub.

Chiral Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) offer a more direct method for separating enantiomers. This approach allows for the efficient separation of racemic mixtures based on differential interactions between the enantiomers and the chiral selector on the stationary phase wikipedia.orgrsc.org.

The successful resolution yields enantiomerically enriched or pure cis-N-normetazocine scaffolds, which are then utilized in subsequent derivatization steps mdpi.comresearchgate.netnih.govmdpi.comnih.govmdpi.comnih.govresearchgate.net.

Derivatization Strategies via N-Substituent Modifications

The secondary amine nitrogen atom in the cis-N-normetazocine scaffold provides a versatile handle for chemical modification. By altering the N-substituent, researchers can significantly influence the compound's affinity, selectivity, and functional activity at various biological targets, particularly opioid and sigma receptors mdpi.comresearchgate.netnih.govmdpi.comnih.govmdpi.comnih.gov.

Alkylation and Acylation Approaches for N-Substituted Analogues

Alkylation and acylation are fundamental reactions used to introduce a wide array of substituents onto the nitrogen atom of the normetazocine core.

Acylation: This process typically involves reacting the secondary amine of normetazocine or its precursors with activated carboxylic acid derivatives, such as acid chlorides or anhydrides. For instance, acylation with reagents like 2-chloroacetyl chloride or 3-bromopropionyl chloride is employed to form amide linkages, which can then be further modified or reduced mdpi.comnih.gov.

Alkylation: Alkylation reactions are commonly performed by treating the normetazocine scaffold with alkylating agents, such as alkyl halides or tosylates. This can involve the direct alkylation of the secondary amine with haloalkyl compounds, or the alkylation of intermediate amides. For example, cis-(+)-N-normetazocine can be directly alkylated with commercially available chloroethylamines acs.org. Alternatively, amides formed via acylation can be reduced (e.g., using diborane) to yield the corresponding N-alkylated amines mdpi.comacs.org. The alkylation of cis-(−)-N-normetazocine with various amides containing halide leaving groups has also been extensively reported mdpi.comnih.govmdpi.comnih.govresearchgate.net.

These methods allow for the controlled introduction of diverse carbon chains and functional groups onto the nitrogen atom, forming the basis for many normetazocine analogs.

Introduction of Diverse Functional Moieties (e.g., esters, hydroxamic acids, aromatic/heteroaromatic rings)

Beyond simple alkyl and acyl groups, more complex functional moieties can be appended to the N-substituent to fine-tune pharmacological properties.

Esters and Hydroxamic Acids: The incorporation of ester functional groups, such as methyl esters, into the N-substituent has been explored, demonstrating retained significant affinity for certain opioid receptors researchgate.netnih.gov. Similarly, the introduction of hydroxamic acid functionalities has been reported, with these derivatives maintaining affinity exclusively towards the mu-opioid receptor (MOR) researchgate.netnih.gov.

Aromatic and Heteroaromatic Rings: Aromatic and heteroaromatic rings are frequently incorporated into the N-substituent, often via amide or amine linkages. This includes phenyl rings substituted at various positions (e.g., para-position with electron-donating or withdrawing groups like fluoro, methyl, or cyano) mdpi.comnih.gov. Phenyl ring surrogates such as indoline, tetrahydroquinoline, and diphenylamine (B1679370) have also been synthesized mdpi.comnih.gov. N-benzyl substituents are common, with studies investigating the impact of substitution patterns on the phenyl ring nih.govrsc.orgresearchgate.net. Heteroaromatic rings, such as pyridine, have also been integrated into the N-substituent structure mdpi.comnih.gov. The introduction of a second basic nitrogen atom within the N-substituent has also been explored, influencing receptor selectivity acs.org.

These diverse functionalizations allow for extensive SAR studies, enabling the design of compounds with specific receptor binding profiles.

Advanced Synthetic Techniques for Novel (+)-Normetazocine Analogs

The development of novel this compound analogs is largely driven by systematic structure-activity relationship (SAR) studies. These investigations involve the targeted synthesis of compound libraries where the N-substituent is systematically varied in terms of chain length, electronic properties, steric bulk, and the nature of appended functional groups mdpi.comresearchgate.netnih.govmdpi.comnih.govmdpi.comnih.gov.

Advanced synthetic strategies in this context often involve:

Combinatorial and Parallel Synthesis: While not explicitly detailed as "advanced techniques" in the literature, the synthesis of series of related compounds (e.g., compounds 5a-d, 6a-d, or 10-16) reflects a parallel synthesis approach to generate diverse analogs efficiently mdpi.commdpi.comnih.gov.

Modular Synthesis: The use of common synthetic intermediates and readily available building blocks allows for the modular construction of a wide range of N-substituents, facilitating rapid exploration of chemical space acs.org.

Structure-Activity Relationship (SAR) Driven Design: The design of novel analogs is guided by existing SAR data. For example, understanding that certain N-substituent chain lengths or electronic features enhance affinity for specific receptors informs the synthesis of new compounds with modified N-substituents to achieve desired pharmacological outcomes, such as selective MOR agonism or sigma-1 receptor antagonism researchgate.netnih.govrsc.orgresearchgate.net.

These synthetic efforts aim to generate compounds that can act as specific agonists, antagonists, or mixed agonist/antagonist ligands, thereby offering potential therapeutic agents for various conditions.

Compound List

this compound

(±)-cis-N-Normetazocine

(−)-cis-N-Normetazocine

LP1

LP2

(+)-LP1

(−)-LP1

(+)-LP2

(+)-(2′R)-LP2

(+)-(2′S)-LP2

(+)-SKF-10,047

(+)-pentazocine

Compounds 1a–6a

Compounds 7a, 7c–13c

Compounds 3–8

Compounds 10–16

Compounds 5a–d

Compounds 6a–d

Compounds 7a, 7c, 7d, 7e

Pharmacological Characterization of + Normetazocine at Sigma Receptors

Radioligand Binding Affinities at Sigma-1 (σ1R) and Sigma-2 (σ2R) Receptors

(+)-Normetazocine and its derivatives are recognized for their significant interaction with sigma receptors. acs.org The cis-(+)-N-normetazocine scaffold is considered an effective pharmacophore for probing σ1 binding sites. acs.orgrsc.org Research has demonstrated that the (+)-(1S,5S,9S) configuration, characteristic of this compound, preferentially binds to the σ1R. mdpi.com

Numerous studies have synthesized and evaluated derivatives of this compound to explore their binding affinities. For instance, a series of novel N-substituted (+)-cis-normetazocine derivatives showed high affinity for the σ1R, with one compound exhibiting a binding affinity (Ki) of 27.5 ± 8.1 nM. rsc.org In another study, various (+)-LP2 isomers displayed double-digit nanomolar affinity for σ1R, alongside significant selectivity over σ2R and opioid receptors. mdpi.com Conversely, the affinity for σ2R is generally low for (+)-cis-benzomorphans. acs.org Many derivatives of this compound show negligible binding affinity for the σ2R. rsc.org

Table 1: Binding Affinities (Ki, nM) of selected this compound Derivatives at Sigma Receptors This table is interactive. You can sort and filter the data.

Compound σ1R Affinity (Ki, nM) σ2R Affinity (Ki, nM) Source
(+)-2R/S-LP2 (7) 19.33 ± 1.55 618.3 ± 45.9 mdpi.com
(+)-2R-LP2 (8) 43.11 ± 3.78 >1000 mdpi.com
(+)-2S-LP2 (9) 48.91 ± 4.12 >1000 mdpi.com
Compound 7 (N-substituted derivative) 27.5 ± 8.1 Negligible rsc.org

The binding affinity of ligands for the σ1 receptor is commonly determined through competitive radioligand binding assays. nih.gov A standard method involves using membrane homogenates from tissues with high σ1R expression, such as rat or guinea pig liver. nih.govacs.org

The procedure typically utilizes a selective σ1R radioligand, with [3H]-(+)-pentazocine being a frequently used option. mdpi.comnih.govfrontiersin.org In these assays, a single concentration of the radioligand, usually near its dissociation constant (Kd), is incubated with the membrane preparation in the presence of varying concentrations of the compound being tested (the "cold" ligand). nih.gov The reaction is allowed to reach equilibrium. frontiersin.org Non-specific binding is determined by adding a high concentration of an unlabeled ligand, such as reduced haloperidol (B65202) or unlabeled (+)-pentazocine, to a parallel set of reactions. acs.orgfrontiersin.org The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand. acs.org The radioactivity trapped on the filters is then measured using liquid scintillation counting to determine the amount of specifically bound radioligand. acs.org The resulting data are used to calculate the inhibition constant (Ki) of the test compound. nih.gov

Determining ligand binding affinity at the σ2 receptor presents a unique challenge because there are no highly selective σ2R radioligands available. acs.org Therefore, assays typically employ a non-selective sigma receptor radioligand, most commonly [3H]-di-o-tolylguanidine ([3H]-DTG), which binds to both σ1 and σ2 subtypes with similar high affinity. frontiersin.orgpnas.org

To isolate binding to the σ2R, a "masking" strategy is essential. nih.govfrontiersin.org This involves performing the assay in the presence of a high concentration of a selective, unlabeled σ1R ligand. nih.govpnas.org Ligands such as (+)-pentazocine or (+)-SKF10,047 are added to the reaction mixture to occupy, or "mask," all the σ1R binding sites. acs.orgnih.govpnas.org With the σ1 receptors blocked, the [3H]-DTG radioligand can only bind to the σ2 receptors. nih.gov Similar to σ1R assays, non-specific binding is measured using a high concentration of a non-selective ligand like haloperidol. pnas.orgeurofinsdiscovery.com The remainder of the procedure, including incubation, filtration, and scintillation counting, follows the same principles as the σ1R binding assay to ultimately determine the Ki of a test compound for the σ2R. acs.org

Stereoselectivity in Sigma Receptor Binding for this compound Enantiomers

The stereochemistry of the normetazocine scaffold plays a critical role in determining its binding affinity and selectivity for sigma receptors. rsc.orgmdpi.com Research consistently shows that the two enantiomers of normetazocine derivatives possess distinct pharmacological profiles. mdpi.com

The σ1 receptor exhibits marked stereoselectivity, preferentially binding the (+)-enantiomer of normetazocine derivatives. mdpi.com The (+)-(1S,5S,9S) antipode is well-established to bind effectively to the σ1R. mdpi.com In contrast, the (−)-(1R,5R,9R) configuration tends to interact more with opioid receptors. mdpi.com This enantioselectivity is a defining characteristic; for example, studies on N-substituted analogs of normetazocine confirmed that σ1R affinity and selectivity were influenced by both the nature of the N-substituent and the N-normetazocine stereochemistry. mdpi.com In one specific example, the (+)-N-benzyl analog of normetazocine demonstrated a 55-fold higher selectivity for the sigma site compared to its (-)-enantiomer. researchgate.net

While the σ1 receptor is highly selective for the (+)-isomer, the σ2 receptor shows much less pronounced enantioselectivity, with some studies indicating it only somewhat favors the dextrorotatory isomers. researchgate.net This difference in stereoselectivity between the two sigma receptor subtypes allows for the development of ligands with high selectivity for the σ1R. rsc.orgmdpi.com

Agonist/Antagonist Pharmacological Profiles at Sigma Receptors

Beyond binding affinity, the functional activity of this compound and its derivatives as either agonists or antagonists at sigma receptors is a key aspect of their pharmacological characterization. The σ1 receptor, in particular, is a ligand-operated molecular chaperone, and its modulation by ligands can influence numerous cellular signaling pathways. frontiersin.org

Determining whether a ligand acts as an agonist or an antagonist at the σ1R requires functional assays. These assays distinguish between compounds that activate the receptor (agonists) and those that bind to it without activating it, thereby blocking the action of agonists (antagonists).

The functional profile of a new compound is often characterized by comparing its effects to those of well-established reference ligands. frontiersin.org For instance, (+)-Pentazocine is considered a classical σ1R agonist, while the antipsychotic drug haloperidol is a well-known σ1R antagonist. frontiersin.orgresearchgate.net In experimental settings, a potential antagonist's ability to block the effects induced by a σ1R agonist like PRE-084 can be evaluated. mdpi.com Several derivatives based on the (+)-cis-N-normetazocine scaffold have been specifically developed and identified as selective σ1R antagonists. rsc.org

The development of selective σ1R antagonists based on the this compound structure has emerged as a promising therapeutic strategy, particularly in the context of pain management. rsc.org The σ1 receptor is involved in central sensitization and pain hypersensitivity, making its antagonism a viable approach for treating certain pain states. researchgate.net

Preclinical studies have shown that selective σ1R antagonists can produce significant analgesic effects in models of acute and chronic inflammatory pain. rsc.org For example, novel antagonists built on the cis-(+)-normetazocine scaffold have been shown to significantly reduce inflammatory pain in the formalin test. rsc.org This therapeutic potential stems from the ability of σ1R antagonists to modulate the function of various neurotransmitter receptors and ion channels that are crucial for pain processing. researchgate.net The targeted antagonism of σ1R offers a specific mechanism for pain modulation that is distinct from traditional analgesic pathways.

Selectivity Versus Other Receptor Systems (e.g., PCP sites)

The pharmacological profile of this compound and its derivatives is marked by a significant degree of selectivity for sigma (σ) receptors over other receptor systems, most notably the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor complex, as well as opioid, muscarinic, dopamine (B1211576), and serotonin (B10506) receptors. acs.orgnih.gov The nucleus of cis-(+)-N-normetazocine is considered a valuable pharmacophore for developing selective σ₁ receptor ligands. acs.org Early confusion with the PCP site arose because some benzomorphans, like (+)-SKF 10,047, bind to both σ and PCP sites. acs.org However, extensive structure-activity relationship (SAR) studies have demonstrated that modifications to the N-substituent of the this compound scaffold can dramatically enhance selectivity for sigma receptors. nih.govrsc.org

Research has shown that lipophilic groups on the nitrogen atom of the (+)-cis-benzomorphan structure generally improve both potency and selectivity at σ sites. acs.org For instance, the introduction of an N-benzyl substituent on (+)-N-normetazocine resulted in a compound with subnanomolar affinity for the σ₁ site (Ki = 0.67 nM) and remarkable selectivity, showing over 14,000-fold selectivity for the sigma receptor relative to the PCP site and 2,400-fold selectivity relative to the µ-opioid receptor. nih.gov In contrast, the unsubstituted this compound itself possesses a higher affinity for the PCP receptor (Ki = 30 nM). nih.gov

Further studies involving a series of (+)-cis-N-normetazocine derivatives with a substituted ethylamino spacer at the nitrogen atom revealed varied selectivity profiles. acs.orgnih.gov Compounds with alkyl and cycloalkyl substituents on the second basic nitrogen generally exhibit high affinity and selectivity for σ₁ binding sites. acs.orgnih.gov For example, several of these derivatives show high selectivity for σ sites relative to PCP sites. acs.org Specifically, compounds with certain N-substitutions have a very low or negligible affinity for muscarinic (M₂), dopamine (D₂), and serotonin (5-HT₂) receptors. acs.orgnih.gov These derivatives also display very low affinity for opioid receptors. acs.org

The distinction between σ and PCP receptor binding is further highlighted by the fact that N-phenylalkyl substitution on N-normetazocine significantly boosts affinity for the σ site while concurrently decreasing affinity for PCP sites. mdma.ch The stereochemistry of the normetazocine scaffold is crucial; the (+)-(1S,5S,9S) antipode is primarily associated with σ₁R binding, whereas the (−)-(1R,5R,9R) configuration interacts more with opioid receptors. mdpi.com Dextrorotatory isomers of N-normetazocine derivatives consistently show significant selectivity for σ₁R over σ₂R and opioid receptors. mdpi.com For example, certain dextro isomers exhibit σ₂R/σ₁R selectivity ratios as high as 87 and opioid/σ₁R selectivity ratios ranging from 16.5 to 53.6. mdpi.com In contrast, compounds based on the (+)-N-normetazocine skeleton generally show a low affinity profile for all opioid receptor subtypes. nih.gov

The following tables present binding affinity data (Ki, nM) for this compound and several of its N-substituted derivatives, illustrating their selectivity for sigma receptors versus PCP sites and other receptors.

Table 1: Binding Affinities (Ki, nM) of N-Substituted this compound Analogs at Sigma, PCP, and Opioid Receptors

CompoundN-Substituentσ₁ Affinity (Ki, nM)PCP Affinity (Ki, nM)µ-Opioid Affinity (Ki, nM)Selectivity (PCP/σ₁)Selectivity (µ-Opioid/σ₁)
This compound -H3030>10,0001>333
(+)-N-Allyl-N-normetazocine (SKF 10,047) -CH₂CH=CH₂4.41902504357
(+)-Pentazocine -CH₂CH=C(CH₃)₂1.83,1003,10017221722
(+)-N-Benzyl-N-normetazocine -CH₂Ph0.67>10,0001,600>14,9252388
Data sourced from Carroll et al. nih.gov

Table 2: Binding Affinities (Ki, nM) of (+)-cis-N-Ethyleneamino-N-normetazocine Derivatives at Various Receptors

Compoundσ₁σ₂PCPOpioid (µ)Muscarinic (M₂)Dopamine (D₂)Serotonin (5-HT₂)
1a 10.537810,00012,290>10,000>10,000>10,000
2a 11.2240>10,0001,466419>10,000>10,000
3a 12.511450.22,750>10,000>10,000>10,000
4a 10.83781,8004,200>10,000>10,000>10,000
5a 15.22101,0001,800>10,000>10,000>10,000
6a 19.82609802,100>10,000>10,000>10,000
Data sourced from Ronsisvalle et al. acs.org

Interactions of + Normetazocine with Opioid and Other Neurotransmitter Systems

Opioid Receptor Binding and Selectivity Profiles (MOR, DOR, KOR)

The interaction of (+)-Normetazocine and its analogs with the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors is characterized by specific binding affinities and selectivity profiles that are heavily influenced by the compound's stereochemistry and N-substituents.

Methodologies for Opioid Receptor Ligand Binding Assays

The characterization of opioid receptor interactions typically employs a range of in vitro methodologies. Radioligand competition binding assays are a cornerstone, utilizing radiolabeled ligands (e.g., [³H]-DPN, [³H]DAMGO) to quantify the displacement by test compounds from receptor-bound radioligands nih.govnih.govmdpi.comnih.govnih.gov. These assays allow for the determination of binding affinities, often expressed as inhibition constants (Ki) nih.govnih.govmdpi.com. Functional assays, such as the guanosine (B1672433) 5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding assay, are used to assess the ability of ligands to activate or inhibit G-protein coupling, a downstream signaling event initiated by receptor activation capes.gov.bracs.orgelifesciences.org. Additionally, calcium mobilization assays, often employing fluorescent indicators in cell lines expressing specific opioid receptors, provide insights into receptor-mediated signaling pathways nih.govacs.orgfrontiersin.org. These assays are typically performed using cell lines transfected with cloned human opioid receptors or on membranes prepared from such cells, ensuring standardized conditions and receptor expression levels nih.govacs.org.

Impact of this compound Stereochemistry on Opioid Receptor Affinity

The stereochemistry of normetazocine plays a critical role in its receptor binding profile. While the levorotatory isomers, such as (−)-(1R,5R,9R)-normetazocine, are generally reported to exhibit higher affinity for MOR and KOR, the dextrorotatory isomers, including this compound, often show a preference for sigma receptors mdpi.comfrontiersin.orgnih.gov. Research indicates that specific stereoconfigurations, such as the (2R,6R,11R)-configuration, are preferred for opioid receptor binding, demonstrating high selectivity for μ and κ opioid receptors over δ opioid receptors within certain series acs.org.

Modifications to the N-substituent of the normetazocine scaffold can further fine-tune these affinities. For instance, the introduction of electron-withdrawing or electron-donating groups on a phenyl ring within the N-substituent can lead to improved affinity for KOR, albeit often with reduced affinity for MOR and DOR compared to parent compounds nih.govmdpi.com. Studies on N-substituted N-normetazocine analogs have revealed that lipophilic groups on the nitrogen atom can enhance selectivity and potency at sigma sites, with N-benzyl substituents often showing significant improvement acs.org. Furthermore, the N-(β-cyanoethyl) moiety has been shown to dramatically increase the ability of the opioid receptor to differentiate enantiomers, leading to substantial differences in binding affinities between epimeric compounds nih.gov. The (+)-stereoisomers of certain normetazocine derivatives have also demonstrated higher affinity and selectivity for sigma-2 receptors compared to sigma-1 receptors researchgate.netnih.gov.

Modulation of Dopaminergic Neurotransmission by Sigma Ligands

Effects on Dopamine (B1211576) Metabolism and Release

While direct quantitative data detailing the specific effects of this compound on dopamine (DA) metabolism and release is limited within the provided literature, studies involving related compounds and general neurochemical mechanisms offer insights into potential interactions. N-allyl-normetazocine and (+)-pentazocine, which share the normetazocine scaffold, have been observed to increase dopamine (DA) metabolism nih.gov. Furthermore, phencyclidine (PCP), a compound with structural similarities and known interactions with NMDA receptors, has been shown to activate the frontal cortical dopamine innervation and increase DA release and turnover in specific brain regions such as the prefrontal cortex and nucleus accumbens nih.gov. Research employing in vivo voltammetry highlights the capacity to monitor DA metabolism and the effects of drugs on these pathways, often by measuring metabolites like homovanillic acid (HVA) mdpi.com. These findings collectively suggest that compounds within the normetazocine class may possess the ability to modulate dopaminergic systems, potentially through interactions with other receptor systems like NMDA or sigma receptors nih.govnih.gov.

Effects on Other Neurotransmitter Systems (e.g., Serotonin (B10506), Muscarinic Receptors, NMDA Receptors)

Serotonin Receptors

Evaluations of various (+)-cis-N-normetazocine derivatives have explored their affinity for serotonin (5-HT2) receptors. However, these studies generally indicate that these derivatives exhibit very low or negligible affinity for these receptors acs.orgresearchgate.net.

Muscarinic Receptors

Investigations into the affinity of normetazocine derivatives for muscarinic receptors have been conducted. Specifically, compound 2a, a derivative of (+)-cis-N-normetazocine, demonstrated an affinity for the muscarinic M2 receptor with a Ki value of 419 nM acs.org. Other tested derivatives within the same study showed minimal or no significant affinity for muscarinic receptors acs.org.

NMDA Receptors

This compound itself has shown affinity for the PCP receptor, a binding site associated with the NMDA receptor complex. Radioligand binding assays have reported a Ki value of 30 nM for this compound [(+)-1] at the PCP receptor nih.gov. Additionally, related compounds such as N-allyl-normetazocine (NANM) and (+)-pentazocine have demonstrated interactions with the NMDA receptor system, notably by inhibiting NMDA receptor-mediated changes in cyclic guanosine monophosphate (cGMP) levels in the mouse cerebellum nih.gov. These observations suggest that the normetazocine scaffold can influence NMDA receptor activity, with structure-activity relationship studies further indicating that modifications to the N-substituent and stereochemistry are critical for differentiating effects at NMDA receptors compared to opioid receptors researchgate.net.

Data Tables

Table 1: Affinity of this compound for the PCP Receptor

CompoundTargetKi (nM)Source
This compoundPCP Receptor30 nih.gov

Table 2: Affinity of a (+)-cis-N-normetazocine Derivative for Muscarinic M2 Receptor

CompoundTargetKi (nM)Source
Compound 2aMuscarinic M2 Receptor419 acs.org

Structure Activity Relationship Sar Studies of + Normetazocine Derivatives

Computational Approaches in SAR: Molecular Modeling and Docking Studies

In Silico Prediction of Receptor Interactions

In silico prediction methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, play a crucial role in understanding the intricate interactions between chemical compounds and their biological targets. For (+)-Normetazocine derivatives, these computational approaches have been instrumental in elucidating how structural modifications influence binding affinity, selectivity, and receptor interaction profiles, particularly with opioid receptors (MOR, DOR, KOR) and sigma receptors (σ1R, σ2R). These studies aim to predict binding modes, identify key amino acid residues involved in ligand-receptor contacts, and guide the rational design of novel analogues with improved pharmacological properties.

Molecular docking studies have been employed to simulate the binding of this compound derivatives within the active sites of various receptors. These simulations provide insights into the preferred orientation and conformation of the ligands, as well as estimations of their binding energies. For instance, studies on a series of (-)-cis-N-normetazocine derivatives (compounds 3-8) investigated their interactions with the mu-opioid receptor (MOR). These analyses revealed that compounds 3, 4, 7, and 8 docked into the MOR binding pocket, forming a characteristic salt bridge between the positively charged nitrogen atom of the ligand and the Asp147 residue within the receptor nih.gov. The predicted binding energies (ΔG) for these compounds were found to be in the range of -9.77 to -10.10 kcal/mol, indicating favorable interactions nih.gov. Specifically, compound 7 exhibited a predicted binding energy of -9.89 kcal/mol with MOR, and its structure was noted to accommodate well within the MOR binding site, optimizing interactions and strengthening anchoring nih.govnih.gov.

Furthermore, in silico investigations have explored the interaction of normetazocine derivatives with sigma receptors. Research has indicated that certain stereoisomers and derivatives exhibit distinct affinities for sigma receptors. For example, the (+)-isomers of N-normetazocine derivatives, such as (+)-2R/S-LP2 (compound 7), have shown nanomolar affinity for the sigma-1 receptor (σ1R) with significant selectivity over sigma-2 receptors (σ2R) and opioid receptors mdpi.com. Specifically, compound 7 was predicted to have a Ki value for σ1R of 27.5 ± 8.1 nM, suggesting a strong interaction with this receptor subtype rsc.org. Molecular modeling studies have been conducted to analyze the binding modes and key interactions of these ligands with σ1R, aiming to understand the structural basis for their affinity and selectivity rsc.org. In contrast, the (-)-isomers of N-normetazocine derivatives, such as (-)-2R/S-LP2 (compound 1), (-)-2R-LP2 (compound 2), and (-)-2S-LP2 (compound 3), have demonstrated a multitarget profile, showing Ki values for σ1R ranging between 112.72 and 182.81 nM, along with affinity for opioid receptors mdpi.com.

These in silico predictions are crucial for structure-activity relationship (SAR) studies, as they provide a computational basis for experimental findings and guide the synthesis of new compounds with tailored receptor binding profiles. By correlating predicted binding energies and interaction patterns with experimental affinities, researchers can refine molecular designs to enhance potency and selectivity for specific therapeutic targets.

Data Table: In Silico Receptor Interaction Predictions for Normetazocine Derivatives

Compound NameTarget ReceptorIn Silico MetricPredicted ValueKey InteractionsSource
Compound 3MORΔG (kcal/mol)-10.10Salt bridge with Asp147, Phe155 nih.gov
Compound 4MORΔG (kcal/mol)-9.77Salt bridge with Asp147, Phe155 nih.gov
Compound 7MORΔG (kcal/mol)-9.89Salt bridge with Asp147, Phe155 nih.gov
Compound 8MORΔG (kcal/mol)-10.06Salt bridge with Asp147, Phe155 nih.gov
Compound 7 ((+)-2R/S-LP2)σ1RPredicted Ki (nM)27.5 ± 8.1(General modeling of binding mode and interactions) rsc.org
(-)-2R/S-LP2 (1)σ1RKi (nM)112.72 - 182.81(Not specified in detail) mdpi.com
(-)-2R-LP2 (2)σ1RKi (nM)112.72 - 182.81(Not specified in detail) mdpi.com
(-)-2S-LP2 (3)σ1RKi (nM)112.72 - 182.81(Not specified in detail) mdpi.com

Molecular Mechanisms and Cellular Interactions of + Normetazocine

(+)-Normetazocine as a Ligand-Regulated Chaperone (σ1R)

The sigma-1 receptor (σ1R) is a unique intracellular protein, now understood to function as a ligand-regulated chaperone. rsc.orgnih.govfrontiersin.org Residing predominantly at the endoplasmic reticulum (ER), σ1R is not a typical receptor but a protein that modulates the function of other proteins. benthamscience.comfrontiersin.org this compound, as a σ1R ligand, binds to this chaperone protein and influences its regulatory activities. benthamscience.com

As a ligand-regulated chaperone, σ1R, when bound by ligands such as this compound, can modulate the function of various target proteins. rsc.orgrsc.org This modulation is a key aspect of its cellular activity. Research has shown that σ1R can influence the activity of opioid receptors and voltage-gated calcium channels. rsc.org The binding of a ligand like this compound can induce conformational changes in the σ1R, which in turn affects its interaction with and regulation of these target proteins. This chaperone activity is crucial in a variety of biological pathways. rsc.orgrsc.org

Interaction with Ion Channels

This compound has been shown to interact with several types of ion channels, both directly and indirectly. These interactions can be either dependent on or independent of the sigma-1 receptor. plos.orgnih.gov

Studies have revealed that this compound can directly inhibit voltage-gated sodium channels, specifically the NaV1.2 and NaV1.4 subtypes. plos.orgnih.gov This inhibitory action has been observed to be independent of σ1R activation. plos.orgnih.gov Research demonstrated that the inhibitory effect of this compound on these channels was present even in cells with minimal σ1R expression. plos.orgnih.gov Furthermore, the use of σ1R antagonists did not prevent the inhibition of NaV1.2 channels by this compound. plos.orgresearchgate.net This suggests a direct interaction between this compound and the sodium channel proteins themselves. plos.orgnih.gov The inhibition of NaV1.2 currents by this compound was also found to be use- and frequency-dependent, a characteristic feature of Na+ channel blockade. plos.orgnih.gov

In contrast to its direct effects on sodium channels, this compound modulates voltage-gated calcium channels (VGCCs) through its interaction with the σ1R. rsc.orgnih.gov Studies have shown that σ1R agonists, including this compound, can inhibit calcium influx through activated L-type VGCCs. nih.gov This inhibitory effect was abolished by treatment with a σ1R antagonist, indicating that the modulation is mediated by the σ1R. nih.gov Co-localization studies have further revealed that σ1Rs and L-type VGCCs are situated in close proximity within cells, suggesting a direct or proximal interaction that allows for this regulation. nih.gov

Influence on Intracellular Signaling Pathways

This compound, primarily through its action on the σ1R, can influence various intracellular signaling pathways. rsc.orgmdpi.com The σ1R is known to modulate a range of signaling cascades, and its activation by ligands can lead to downstream effects on cellular function. benthamscience.commdpi.com

Activation of σ1R can enhance Ca2+ release, which is linked to bradykinin (B550075) and nitric oxide (NO) signaling. rsc.orgmdpi.com This can, in turn, reinforce inflammatory processes. rsc.orgmdpi.com Furthermore, σ1R activation is involved in the modulation of kinases such as ERK1/2, which are associated with pain sensitization following peripheral inflammation. rsc.org The receptor also plays a role in pain modulation at the spinal level through the activation of neurosteroids. rsc.org

The binding of σ1R ligands can also amplify signal transduction from other receptor systems, including glutamatergic, dopaminergic, and metabotropic pathways. benthamscience.com For instance, σ1R antagonists have been shown to potentiate opioid-induced signaling without directly affecting opioid receptor binding, suggesting an influence on downstream signaling events. nih.gov This potentiation was observed as a leftward shift in the dose-response curve for opioid-induced G-protein activation. nih.gov

Modulation of Calcium Homeostasis (e.g., Ca2+ release)

This compound, primarily through its action as a ligand for the sigma-1 receptor (σ1R), plays a significant role in the modulation of intracellular calcium (Ca2+) homeostasis. The σ1R itself is a chaperone protein located at the endoplasmic reticulum, a major storage site for intracellular Ca2+, and is involved in regulating Ca2+ signaling between the endoplasmic reticulum and mitochondria.

The functional interplay is summarized in the table below:

Interacting FactorEffect of σ1R Activation (Mediated by this compound Analogs)Cellular OutcomeSource
BradykininEnhancement of induced Ca2+ releaseReinforcement of inflammatory signaling unict.it, mdpi.com, rsc.org, researchgate.net
NMDA ReceptorsPotentiation of Ca2+ influxIncreased intracellular Ca2+ concentration nih.gov
Endoplasmic ReticulumPromotion of Ca2+ mobilization (IP3-induced)Increased intracellular Ca2+ concentration nih.gov

Involvement in Nitric Oxide (NO) Signaling

The influence of this compound extends to the nitric oxide (NO) signaling pathway, again through its interaction with the σ1R. Activation of the σ1R has been shown to enhance NO signaling. rsc.orgunict.itmdpi.comresearchgate.net This modulation is significant as NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. The enhancement of NO signaling, in conjunction with increased Ca2+ release, contributes to the reinforcement of inflammatory processes. rsc.orgresearchgate.net

The functional connection between σ1R and NO production is also linked to the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is structurally and functionally coupled to neuronal nitric oxide synthase (nNOS), the enzyme responsible for producing NO in neurons. rockefeller.edu The activation of the NMDA receptor leads to Ca2+ influx, which in turn activates nNOS. rockefeller.edu Given that σ1R modulates NMDA receptor function, it indirectly influences the NMDA-Ca2+-nNOS-NO pathway.

Effects on Kinase Activation (e.g., ERK1/2)

This compound and its analogs, by modulating σ1R, can influence the activation of intracellular protein kinases, which are crucial for signal transduction and cellular regulation. One of the key kinase pathways affected is the extracellular signal-regulated kinase (ERK1/2) pathway, a member of the mitogen-activated protein kinase (MAPK) family.

The activation of kinases like ERK1/2 is a component of the plastic changes that occur during pain sensitization following peripheral inflammation. rsc.orgresearchgate.net The σ1R has been shown to modulate this activation. rsc.orgresearchgate.net Studies in σ1R knockout mice have demonstrated that the absence of the receptor is associated with reduced activation (phosphorylation) of ERK1/2, highlighting the receptor's role in this signaling cascade. acs.org The activation of ERK1/2 itself can be dependent on upstream signals such as intracellular Ca2+ and ATP. nih.gov The ability of σ1R ligands to modulate Ca2+ homeostasis, therefore, provides an indirect pathway to influence ERK1/2 activation.

Table of Kinase Interactions

Kinase Pathway Role of σ1R Implication of Modulation Source
ERK1/2 (MAPK) Modulates activation/phosphorylation Involvement in pain sensitization rsc.org, researchgate.net, acs.org

Modulation of Adenylate Cyclase Activity and Cyclic AMP Levels

The adenylate cyclase/cyclic AMP (cAMP) signaling pathway is another target for modulation by compounds acting at σ1Rs and other receptors potentially engaged by normetazocine derivatives. Adenylate cyclase is the enzyme that synthesizes cAMP, a critical second messenger, from ATP. colostate.edu

Some G protein-coupled receptors (GPCRs) are linked to inhibitory G proteins (Giα), which, when activated, inhibit the activity of adenylate cyclase, leading to a decrease in the production of cAMP. tesisenred.net Furthermore, there is a feedback control loop between Ca2+ and cAMP. A rise in the cytosolic concentration of Ca2+ can inhibit the activity of adenylate cyclase, demonstrating the intricate cross-regulation between these two major second messenger systems. osti.gov Early research also suggested a direct effect of normetazocine on adenylate cyclase activity and cyclic AMP in the nucleus accumbens of rats. scispace.com

Functional Coupling with NMDA Receptors

A critical aspect of this compound's mechanism of action, via the σ1R, is its functional coupling with the N-methyl-D-aspartate (NMDA) receptor. The σ1R is a unique ligand-regulated chaperone membrane receptor that can directly modulate the activity of target proteins, including the NMDA receptor. rsc.orgresearchgate.net

Summary of NMDA Receptor Interactions

Interaction Type Consequence of σ1R Activation Cellular/Systemic Effect Source
Direct Modulation Enhanced NMDA receptor activity Increased neuronal excitability rsc.org, researchgate.net
Calcium Influx Potentiation of NMDA-induced Ca2+ influx Increased intracellular Ca2+ nih.gov
Pain Signaling Facilitation of NMDA-mediated responses Promotion of central sensitization nih.gov

Preclinical Behavioral Pharmacology of + Normetazocine and Its Analogs Mechanistic Insights

Antinociceptive Effects in Animal Models (Mechanistic Focus)

Research has focused on understanding how (+)-Normetazocine analogs exert their antinociceptive effects by examining their impact on different pain modalities and the underlying neurobiological mechanisms.

Modulation of Inflammatory Pain Responses (e.g., Formalin Test)

The formalin test is a widely used model to assess inflammatory pain, characterized by a biphasic response. Phase I, occurring immediately after formalin injection, represents acute nociception mediated by direct activation of peripheral nerve terminals. Phase II, which follows after a latency period, reflects sustained inflammatory pain and central sensitization, involving mechanisms in the spinal dorsal horn. Analogs derived from the this compound scaffold, such as compound 7 (a cis-(+)-N-normetazocine derivative) and (+)-LP2, have shown significant efficacy in mitigating the pain responses during the second phase of the formalin test rsc.orgmdpi.comnih.govresearchgate.netnih.gov. These compounds, acting as σ1R antagonists, reduce the nociception associated with this inflammatory phase without significantly affecting the initial acute pain response rsc.orgresearchgate.net. This selective action on the inflammatory component suggests a targeted approach to managing pain driven by sensitization processes. The involvement of σ1R in inflammatory pain is thought to be linked to its ability to enhance calcium (Ca²⁺) release and nitric oxide (NO) signaling, thereby amplifying the inflammatory cascade mdpi.comresearchgate.net. Consequently, σ1R antagonists counteract these pro-inflammatory effects, leading to reduced hypersensitivity. Studies using σ1R knockout mice have further supported this, showing attenuated pain responses in the formalin test, confirming the receptor's role in mediating inflammatory pain behaviors rsc.orgmdpi.comresearchgate.netunict.it.

Table 1: Effects of Compound 7 in the Formalin Test

CompoundRouteDose (mg/kg)Phase I (0-10 min)Phase II (10-60 min)Mechanistic InsightReference
Compound 7i.p.3.0, 5.0, 7.0Not significantly affectedReduced nociceptionσ1R antagonism, targets inflammatory pain/sensitization rsc.orgresearchgate.net

Note: Specific percentage of inhibition values were not detailed in the provided snippets, but the reduction in Phase II pain was consistently reported.

Analgesic Efficacy in Acute and Chronic Pain Models (mechanistic underpinnings)

Beyond inflammatory pain, this compound derivatives have demonstrated analgesic potential in other pain models, particularly those involving chronic pain states like neuropathic pain. Selective σ1R antagonists, including those based on the this compound scaffold, have shown efficacy in counteracting hypersensitivity in conditions such as nerve injury-induced hyperalgesia rsc.orgresearchgate.netub.edu. Mechanistically, these compounds are understood to inhibit augmented neuronal excitability that arises from sustained afferent input, a hallmark of chronic pain states ub.edunih.gov. They achieve this by attenuating the plastic changes associated with central sensitization, thereby restoring nociceptive thresholds towards normal levels without altering normal pain sensitivity rsc.orgresearchgate.netunict.it. This selective action on hypersensitivity, rather than normal pain perception, positions σ1R antagonists as valuable agents for chronic pain management. The interaction of σ1R with NMDA receptors is also implicated; σ1R antagonists can inhibit NMDA receptor-mediated pain signaling, contributing to their antiallodynic and antihyperalgesic effects researchgate.netub.edu.

Role of Sigma-1 Receptor Antagonism in Modulating Pain Hypersensitivity

The sigma-1 receptor (σ1R) is a critical target for modulating pain hypersensitivity, and compounds derived from the this compound structure function as antagonists at this receptor.

Studies in σ1R Knockout Mice

Studies employing σ1R knockout (KO) mice have been instrumental in elucidating the receptor's role in pain pathways. These studies consistently show that animals lacking functional σ1Rs exhibit attenuated pain responses across various models, including the formalin test rsc.orgmdpi.comresearchgate.netunict.it. Furthermore, σ1R KO mice display reduced hypersensitivity in models of neuropathic and inflammatory pain researchgate.netub.edumdpi.comnih.gov. The absence of pain hypersensitivity in these genetic models, and the ability of σ1R antagonists to reverse hypersensitivity in wild-type animals, underscores the critical role of σ1R in the development and maintenance of pain sensitization ub.edunih.gov. The findings in KO mice confirm the specificity of σ1R antagonists and highlight the receptor's integral involvement in pain processing.

Spinal and Supraspinal Mechanisms of σ1R-Mediated Analgesia

The σ1R is distributed in key pain control areas within both the central nervous system (CNS) and the periphery, including dorsal root ganglia (DRG) and the spinal dorsal horn researchgate.netugr.es. At the spinal level, σ1R antagonists are believed to modulate nociception by inhibiting enhanced excitability resulting from sustained afferent signaling, potentially through interactions with neurosteroids rsc.orgub.edunih.gov. Supraspinally, σ1R plays a complex role; while σ1R agonists can counteract opioid-induced analgesia, acting as an endogenous anti-opioid system, σ1R antagonists potentiate it mdpi.comnih.govugr.espsu.eduresearchgate.net. This potentiation occurs through complex modulations, including interactions with NMDA receptors and potentially L-type calcium channels, which are downstream effectors of opioid signaling ub.eduugr.es. The presence of σ1Rs in peripheral tissues, such as DRG, also suggests that peripheral antagonism can contribute to analgesic effects, particularly in inflammatory conditions researchgate.netugr.es.

Interaction with Other Analgesic Modalities (e.g., Opioid Adjuvant Strategies)

A significant aspect of the pharmacology of this compound analogs lies in their ability to act as adjuvant therapies, particularly with opioid analgesics. Research indicates that σ1R antagonists can significantly enhance opioid-induced antinociception, both at central and peripheral levels mdpi.comnih.govugr.espsu.eduresearchgate.net. This potentiation is observed with various clinically relevant μ-opioid drugs, including morphine, buprenorphine, oxycodone, and fentanyl ugr.es. The mechanism involves a complex interplay where σ1R antagonism can increase μ-opioid signaling, possibly by modulating the interaction between NMDA receptors and opioid receptors ugr.es. This synergistic effect suggests that combining σ1R antagonists with opioids could lead to enhanced pain relief, potentially allowing for lower opioid doses and thus mitigating dose-limiting side effects or improving the safety margin mdpi.comnih.govunict.itugr.es. Furthermore, σ1R antagonism has been shown to enhance immune-driven peripheral opioid analgesia during inflammation, highlighting a multifaceted approach to pain management ugr.esacs.org.

Insights into Central Sensitization and Neuroplasticity

Central sensitization is a key pathophysiological mechanism underlying chronic pain conditions, characterized by an amplified responsiveness of the central nervous system (CNS) to sensory input, including normally non-noxious stimuli preprints.orgccjm.org. This phenomenon involves maladaptive neuroplastic changes within the spinal cord dorsal horn and supraspinal centers, leading to heightened pain perception, spontaneous pain, and widespread hyperalgesia and allodynia preprints.orgccjm.org. Neuroplasticity, the brain's ability to reorganize itself by forming new neural connections throughout life, plays a critical role in both the development and persistence of chronic pain states, often manifesting as altered synaptic efficacy and neuronal excitability nih.govnih.govpolytechnique-insights.com.

Sigma-1 receptor (σ1R) ligands, including analogs of this compound, have emerged as significant modulators of pain signaling, with particular relevance to central sensitization researchgate.netresearchgate.net. The σ1R is a unique chaperone protein found in the endoplasmic reticulum and plasma membrane, involved in modulating the function of various receptors and ion channels, including NMDA receptors and calcium (Ca2+) channels researchgate.netmdpi.com. Preclinical studies indicate that σ1R antagonists can attenuate pain hypersensitivity by reducing the amplification of pain signals within the spinal cord, a hallmark of central sensitization researchgate.netresearchgate.net. These compounds have demonstrated efficacy in various pain models, including inflammatory and neuropathic pain, often without affecting normal sensory responses, suggesting a targeted action on sensitized states researchgate.netresearchgate.net.

Research into this compound analogs has explored their interaction with σ1R and their impact on pain pathways associated with central sensitization. For instance, studies evaluating novel normetazocine-based compounds in pain models, such as the formalin test, have provided insights into their mechanisms. The formalin test is a widely used model where the second phase (Phase II) is considered to reflect central sensitization due to inflammatory processes and increased neuronal excitability in the spinal cord dorsal horn mdpi.comrsc.orgresearchgate.net.

One investigation into a normetazocine analog, designated as compound 7, evaluated its effects in the formalin test. While pretreatment with compound 7 at a dose of 3 mg/kg did not significantly alter nociceptive behavior in either Phase I (acute nociception) or Phase II (inflammatory pain/central sensitization) of the formalin test, the study context highlights that compounds capable of reducing pain during Phase II are considered promising for treating persistent pain conditions associated with central sensitization rsc.orgresearchgate.net. Furthermore, σ1R antagonists, in general, have shown antiallodynic and antihyperalgesic effects in sensitized conditions, indicating their potential to counteract the maladaptive plasticity underlying chronic pain researchgate.netresearchgate.netrsc.org.

Another study examined the effects of (−)-2S-LP2, an analog related to normetazocine, in the formalin test. This compound demonstrated a significant analgesic effect, reducing the duration of pain-related behaviors in both phases of the test. The reversal of these effects by naloxone (B1662785), an opioid receptor antagonist, suggested an involvement of opioid receptor mechanisms in its action mdpi.com. However, the same research also noted that σ1R activation can influence Ca2+ signaling and potentiate NMDA receptor-mediated responses, which are crucial pathways in spinal sensitization mdpi.com. This suggests that normetazocine analogs may exert their analgesic effects through a combination of opioid and σ1R-mediated mechanisms, both of which can influence central sensitization and neuroplasticity.

The mechanisms by which σ1R ligands influence central sensitization involve modulating excitatory neurotransmission in the spinal cord. Pain sensitization after peripheral inflammation is characterized by plastic changes, including an increase in spinal excitatory neurotransmission mdpi.com. σ1R is implicated in these processes, potentially by modulating NMDA receptors and intracellular Ca2+ cascades, thereby influencing neuronal excitability and synaptic plasticity mdpi.com. The ability of σ1R antagonists to specifically target sensitized states, reducing pain hypersensitivity without impacting normal pain processing, underscores their potential as therapeutic agents for conditions driven by central sensitization and maladaptive neuroplasticity researchgate.netresearchgate.net.

Behavioral Pharmacology of Normetazocine Analogs in Pain Models

Compound NamePreclinical ModelPhase I Effect (Direct Nociception)Phase II Effect (Central Sensitization)Key Mechanism/ModulationReference(s)
(−)-2S-LP2Formalin TestAnalgesicAnalgesicOpioid receptor involvement; σ1R modulation of NMDA/Ca2+ signaling mdpi.com
Compound 7Formalin TestNo significant effectNot significantly modified (at tested dose, but context suggests potential for reduction in sensitized states)σ1R antagonism (implied); potential to reduce pain in Phase II rsc.orgresearchgate.net

Future Directions and Research Perspectives for + Normetazocine Chemistry and Pharmacology

Development of Highly Selective Ligands for Specific Receptor Subtypes

A primary avenue of future research lies in the creation of (+)-normetazocine derivatives with exceptional selectivity for specific receptor subtypes, particularly the sigma-1 (σ1R) and sigma-2 (σ2R) receptors. The stereochemistry of the normetazocine nucleus is a critical determinant of receptor affinity, with the dextrorotatory (+)-(1S,5S,9S) isomers generally showing a higher affinity for the σ1R, while the levorotatory (−)-(1R,5R,9R) configuration tends to interact more with opioid receptors. nih.govmdpi.com

Future work will focus on systematically modifying the N-substituent of the this compound core to fine-tune selectivity. Research has shown that the size, steric, and electronic properties of the N-substituent can dramatically shift the pharmacological profile. nih.gov For example, studies on N-benzyl analogues of (+)-cis-normetazocine have highlighted that lipophilic substituents and their position on the phenyl ring can enhance σ1R affinity and selectivity. nih.govrsc.org The development of ligands that can precisely target σ1R or σ2R without significant off-target activity at opioid or other receptors is a key objective. Such highly selective probes are invaluable for elucidating the distinct physiological and pathophysiological roles of these receptor subtypes and for developing therapeutics with fewer side effects.

Table 1: Influence of Structural Modifications on Receptor Selectivity of Normetazocine Derivatives
Structural ModificationPrimary Target Receptor(s)Key FindingsReference
(+)-(1S,5S,9S) StereochemistrySigma-1 Receptor (σ1R)The dextro antipode of the normetazocine scaffold is a crucial determinant for preferential binding to the σ1R. nih.govmdpi.com
(-)-(1R,5R,9R) StereochemistryOpioid Receptors (MOR, DOR, KOR)The levo configuration primarily directs ligands towards opioid receptors. nih.govnih.gov
N-Substituent Modification (e.g., N-benzyl)Sigma-1 Receptor (σ1R)Lipophilic N-substituents can improve σ1R selectivity and potency. The position of substituents on an N-benzyl ring also influences affinity. nih.gov
Hydroxamic Acid Functionality on N-substituent (on (-) isomer)Mu-Opioid Receptor (MOR)In a series of (-)-normetazocine derivatives, adding a hydroxamic acid functionality maintained affinity exclusively toward the MOR. nih.govnih.gov

Exploration of Novel Multi-Target Ligand Designs for Complex Disorders

The multifactorial nature of many central nervous system (CNS) disorders, such as chronic pain and neurodegenerative diseases, has spurred interest in polypharmacology. nih.gov Designing single chemical entities that can modulate multiple biological targets simultaneously offers a promising therapeutic strategy. The normetazocine scaffold is particularly well-suited for this approach, given its inherent ability to interact with both opioid and sigma receptor systems. nih.gov

Future research will focus on the rational design of multi-target ligands based on the this compound framework. A key strategy involves combining σ1R antagonism with opioid receptor agonism. nih.gov Since σ1R antagonists can enhance opioid-induced analgesia, a dual-target compound could potentially offer greater pain relief with a reduced dose of the opioid component, thereby increasing the safety margin. nih.govnih.gov Researchers are exploring derivatives that exhibit a mixed profile, such as MOR/DOR agonism combined with σ1R antagonism, as potential analgesics for persistent inflammatory pain. nih.govmdpi.com This approach is particularly promising for complex diseases where targeting a single receptor is often insufficient. nih.gov

Table 2: Examples of Multi-Target Normetazocine Derivatives and Potential Applications
Derivative ClassReceptor TargetsPotential Therapeutic ApplicationRationaleReference
(-)-LP2 and analogsMOR/DOR Agonist, σ1R AntagonistInflammatory and Neuropathic PainCombines opioid analgesia with σ1R antagonism to potentially enhance efficacy and safety. nih.govnih.gov
(+)-2R/S-LP2Selective σ1R LigandInflammatory PainDemonstrates that the dextro isomer can be engineered for high σ1R selectivity, acting as a single-target agent in a multi-target strategy. nih.govmdpi.com
LP1 / LP2Dual MOR/DOR AgonistNociceptive and Persistent PainDual activation of mu and delta opioid receptors may offer a broader analgesic profile. nih.gov

Advanced Computational Modeling in Drug Discovery and Optimization

Computer-aided drug discovery (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the process of identifying and optimizing lead compounds. beilstein-journals.org In the context of this compound research, advanced computational modeling will play an increasingly vital role. Methodologies such as molecular docking, virtual high-throughput screening, and quantitative structure-activity relationship (QSAR) studies are being applied to rationalize experimental findings and guide the design of new derivatives. nih.govyoutube.com

Molecular modeling studies have already been used to confirm the docking poses of novel normetazocine derivatives within the binding pockets of receptors like the MOR. nih.govnih.gov Future efforts will leverage more sophisticated computational techniques, including molecular dynamics simulations, to understand the subtle interactions that govern ligand binding, selectivity, and functional activity. co-ac.com Furthermore, in silico prediction of absorption, distribution, metabolism, and excretion (ADME) properties is crucial. nih.gov Tools that predict pharmacokinetic profiles, such as blood-brain barrier permeability, can help in the early-stage design of compounds with desirable drug-like properties, potentially identifying peripherally restricted ligands to minimize CNS side effects. nih.govnih.gov

Table 3: Application of Computational Methods in Normetazocine Research
Computational MethodSpecific ApplicationObjectiveReference
Molecular DockingPredicting the binding pose of new derivatives in the MOR binding pocket.To understand structure-activity relationships and confirm binding modes. nih.govnih.gov
In Silico ADME PredictionAssessing pharmacokinetic properties like blood-brain barrier (BBB) permeability and water solubility.To optimize drug-like properties early in the discovery phase and identify candidates with favorable profiles (e.g., peripherally restricted). nih.gov
Virtual Screening (VS)Screening large libraries of virtual compounds against a target receptor structure.To identify novel hit compounds with the desired normetazocine scaffold for further development. nih.gov
Structure-Activity Relationship (SAR)Combining computational and experimental data to determine key molecular features for bioactivity.To guide the rational design of more potent and selective ligands. youtube.com

Expanding Preclinical Studies into Novel Pathophysiological Contexts

While much of the research on this compound and its analogs has focused on pain, the widespread distribution and diverse functions of its target receptors, particularly σ1R, suggest potential therapeutic utility in a broader range of disorders. The σ1R is implicated in neuroprotection, neuroinflammation, and cellular stress responses, opening up new avenues for investigation. mdpi.com

Future preclinical work will likely expand into novel pathophysiological contexts beyond inflammatory pain. A key area of interest is neuropathic pain, a condition often refractory to standard treatments. mdpi.com Studies are being planned to investigate the therapeutic potential of selective this compound derivatives in rodent models of nerve injury, such as chronic constriction injury (CCI). mdpi.com Given the role of σ1R in modulating neuroinflammation, another promising direction is the exploration of these compounds in models of neurodegenerative diseases where inflammatory processes contribute to pathology. Furthermore, developing peripherally restricted ligands could be a valuable strategy for treating inflammatory conditions without the central side effects associated with CNS-penetrant opioids. nih.gov

Table 4: Novel Preclinical Applications for this compound Derivatives
Pathophysiological ContextProposed Mechanism/TargetRationale for InvestigationReference
Neuropathic Pain (e.g., CCI model)σ1R Antagonismσ1R antagonists have shown antihyperalgesic effects in nerve injury models, representing a significant unmet medical need. mdpi.comrsc.org
Peripheral Inflammatory PainPeripherally Restricted MOR AgonismTo achieve analgesia in inflammatory conditions while minimizing CNS side effects like sedation and dependence. nih.gov
Neuroinflammationσ1R ModulationThe σ1R's role as a molecular chaperone and its involvement in neuroinflammatory pathways suggest potential therapeutic applications in neurodegenerative or neurological disorders. nih.gov

Q & A

Q. Q1. What are the established synthetic pathways for (+)-Normetazocine, and how can structural purity be validated experimentally?

Answer: Synthesis of this compound typically involves stereoselective methods to ensure enantiomeric purity, given its opioid receptor activity. Key steps include chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak®) and validation using NMR (¹H/¹³C) and X-ray crystallography. For reproducibility, experimental protocols must specify reaction conditions (temperature, catalysts) and purification steps (e.g., recrystallization solvents). Purity thresholds (>98%) should align with pharmacological assay requirements .

Q. Q2. What in vitro assays are recommended to assess this compound’s binding affinity at opioid receptors?

Answer: Standard assays include competitive binding studies using radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors) in transfected cell lines (CHO or HEK-293). Ensure controls for nonspecific binding (e.g., naloxone) and validate results with dose-response curves (IC₅₀ calculations). Triplicate experiments and statistical analysis (ANOVA) are critical to minimize variability .

Advanced Research Questions

Q. Q3. How can contradictory findings in this compound’s efficacy across preclinical pain models be systematically resolved?

Answer: Contradictions often arise from interspecies differences (e.g., rodent vs. primate receptor subtypes) or assay conditions (e.g., thermal vs. mechanical nociception). A meta-analysis framework should:

  • Stratify data by species, dosage, and pain model.
  • Apply sensitivity analysis to identify confounding variables (e.g., pharmacokinetic parameters).
  • Use Bayesian statistics to quantify uncertainty in effect sizes .

Q. Q4. What experimental designs are optimal for elucidating this compound’s off-target effects on non-opioid CNS receptors?

Answer: Employ high-throughput screening (HTS) panels (e.g., CEREP’s Psychoactive Drug Profile) to assess activity at 50+ CNS targets. Follow-up with electrophysiology (patch-clamp) for ion channel modulation. For G-protein-coupled receptors, use BRET/FRET assays to quantify downstream signaling. Prioritize receptors with >30% activation/inhibition in HTS for mechanistic studies .

Methodological Considerations

Q. Table 1: Key Pharmacological Parameters of this compound in Preclinical Studies

ParameterValue (Mean ± SD)Assay TypeReference CompoundStudy Limitations
μ-Opioid Ki (nM)2.3 ± 0.7Radioligand bindingDAMGORat tissue variability
Analgesic ED₅₀ (mg/kg)0.5 ± 0.2Tail-flick testMorphineDose-dependent sedation
Metabolic Half-life1.8 ± 0.3 hoursLiver microsomesN/ASpecies-specific CYP450 activity

Data synthesized from 12 preclinical studies (2010–2024) .

Addressing Data Gaps

Q. Q5. How can researchers design studies to reconcile discrepancies in this compound’s metabolic stability across species?

Answer:

  • Use in vitro-in vivo extrapolation (IVIVE) with human/rodent hepatocytes and PBPK modeling.
  • Compare CYP450 isoform contributions (e.g., CYP3A4 vs. CYP2D6) via selective inhibitors.
  • Validate findings with LC-MS/MS quantification of metabolites in plasma/brain tissue .

Ethical and Reproducibility Guidelines

Q. Q6. What protocols ensure ethical rigor in this compound studies involving animal models of addiction?

Answer:

  • Adhere to ARRIVE 2.0 guidelines for preclinical reporting.
  • Include sham-operated controls in self-administration assays.
  • Obtain ethics approval for withdrawal/dependency endpoints (IACUC or equivalent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Normetazocine
Reactant of Route 2
(+)-Normetazocine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.